N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound features a unique structure with two thiophene rings, which are sulfur-containing heterocycles, attached to an oxalamide backbone. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their interesting electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2-methyl-2-(thiophen-3-yl)propylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 2-methyl-2-(thiophen-3-yl)propylamine and thiophen-2-ylmethylamine.
Step 2: Reaction of the amines with oxalyl chloride to form the oxalamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiophene rings may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other thiophene-containing oxalamides. Similar compounds include:
This compound: Similar structure but with different substituents on the thiophene rings.
Thiophene derivatives: Compounds with thiophene rings but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalamide group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N'-(2-methyl-2-thiophen-3-ylpropyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-15(2,11-5-7-20-9-11)10-17-14(19)13(18)16-8-12-4-3-6-21-12/h3-7,9H,8,10H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRPREKNJMJDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NCC1=CC=CS1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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